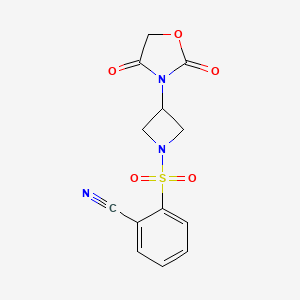
2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C13H11N3O5S and its molecular weight is 321.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule with potential pharmacological applications. Its structure includes a sulfonamide group and an azetidine ring, which are known to contribute to various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular formula of this compound is C15H17N3O7S. The compound features:
- Azetidine ring : A four-membered saturated ring that enhances the compound's biological activity.
- Sulfonamide group : Known for its antibacterial properties.
- Benzonitrile moiety : Contributes to the overall stability and reactivity of the compound.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 357.37 g/mol |
| Melting Point | Not specified |
| Solubility | Requires further studies |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. The mechanism is thought to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- In Vitro Studies : Research has indicated that derivatives of the oxazolidinone family exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 32 µg/mL, indicating effective antibacterial properties .
- Cytotoxicity Tests : In studies involving human cancer cell lines, compounds with similar structures demonstrated cytotoxic effects. For instance, compounds derived from oxazolidinones were tested against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. These studies revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential as anticancer agents .
The proposed mechanisms of action for this compound include:
- Inhibition of Protein Synthesis : Similar compounds in the oxazolidinone class inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
- Interference with Nucleic Acid Synthesis : The presence of a nitrile group may enhance interactions with DNA or RNA synthesis pathways.
Structure–Activity Relationship (SAR)
Research into the SAR of oxazolidinone derivatives has shown that modifications in the azetidine ring and sulfonamide group can significantly influence biological activity. For instance:
- Substituents on the azetidine ring can enhance binding affinity to target enzymes or receptors.
- The presence of electron-withdrawing or electron-donating groups on the benzene ring can modulate antibacterial potency.
Research Findings Summary
Recent studies have highlighted the potential of this compound as a candidate for further development in medicinal chemistry. Key findings include:
- Antimicrobial Efficacy : Effective against multiple strains of bacteria with low MIC values.
- Cytotoxicity : Selective toxicity towards cancer cells suggests potential as an anticancer agent.
- Mechanistic Insights : Understanding its mode of action could lead to optimized derivatives with enhanced efficacy.
Eigenschaften
IUPAC Name |
2-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-5-9-3-1-2-4-11(9)22(19,20)15-6-10(7-15)16-12(17)8-21-13(16)18/h1-4,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSACAHUIKTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














